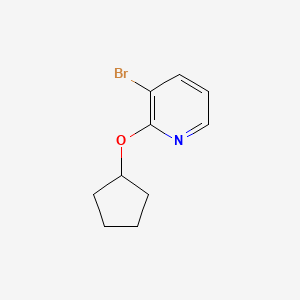

3-Bromo-2-(cyclopentyloxy)pyridine

Overview

Description

3-Bromo-2-(cyclopentyloxy)pyridine is a chemical compound with the molecular formula C10H12BrNO. It is mainly used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 3-Bromo-2-(cyclopentyloxy)pyridine has been studied in several papers. For instance, a theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules was carried out using both DFT and HF methods . The molecular structures of the title compound have been optimized . In addition, a Suzuki cross-coupling reaction was performed to synthesize 2-pyridone compounds .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-(cyclopentyloxy)pyridine has been analyzed in several studies. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis

The chemical reactions of 3-Bromo-2-(cyclopentyloxy)pyridine have been studied in several papers. For instance, the reaction of 5-bromopyridine under certain conditions resulted in the formation of 2-pyridone . In addition, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-(cyclopentyloxy)pyridine have been analyzed in several studies. The potential energy surface curve versus the dihedral angle N5–C2–O6–H10 was carried out for 3-Br-2-HyP molecule using the B3LYP/6-311++G (d,p) level of theory . The molecular weight of the compound is 242.11 g/mol.Scientific Research Applications

Synthesis of New Polyheterocyclic Compounds

3-Bromo-2-(cyclopentyloxy)pyridine derivatives have been utilized in the synthesis of new polyheterocyclic compounds. These derivatives serve as precursors for constructing various polyheterocyclic ring systems, which are significant in the field of organic and medicinal chemistry due to their potential biological properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Antibacterial Activity

Derivatives of 3-Bromo-2-(cyclopentyloxy)pyridine have been explored for their antibacterial activity. The synthesis of novel pyridine-based derivatives and their evaluation against various bacterial strains demonstrate the potential of these compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).

Application in Total Synthesis of Natural Alkaloids

These compounds are also pivotal in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. The selective and sequential palladium-mediated functionalization of these derivatives aids in the construction of complex natural products, highlighting their significance in synthetic organic chemistry (Baeza et al., 2010).

Copper-Mediated Aerobic Oxidative Synthesis

Another notable application is in copper-mediated aerobic oxidative synthesis processes. This approach facilitates the synthesis of imidazo[1,2-a]pyridines, showcasing the utility of these derivatives in organic synthesis under mild conditions (Zhou et al., 2016).

Synthesis of Heterocyclic Compounds

They are also used in the synthesis of various heterocyclic compounds like thieno[2,3-b]pyridines. These synthetic methodologies are significant for constructing complex molecules with potential applications in drug discovery and development (Kobayashi et al., 2009).

Quantum Mechanical Investigations and Biological Activities

3-Bromo-2-(cyclopentyloxy)pyridine derivatives have been subjected to quantum mechanical investigations to understand their potential as chiral dopants for liquid crystals and to assess their biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

3-Bromo-2-(cyclopentyloxy)pyridine is a complex organic compound that has been studied for its potential applications in various chemical reactions . It’s important to note that the targets can vary depending on the specific context of use, such as the type of cells or organisms involved, and the environmental conditions.

Mode of Action

It’s known that bromopyridines can participate in various chemical reactions, such as suzuki-miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that 3-Bromo-2-(cyclopentyloxy)pyridine could potentially interact with its targets through similar mechanisms.

Action Environment

The action, efficacy, and stability of 3-Bromo-2-(cyclopentyloxy)pyridine can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical substances . .

properties

IUPAC Name |

3-bromo-2-cyclopentyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRZUVKOBQJBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716541 | |

| Record name | 3-Bromo-2-(cyclopentyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

422557-08-2 | |

| Record name | 3-Bromo-2-(cyclopentyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorobenzyl)oxy]azetidine](/img/structure/B1373758.png)

amine hydrochloride](/img/structure/B1373761.png)

![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)

![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)

![3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373771.png)

![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)

![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)